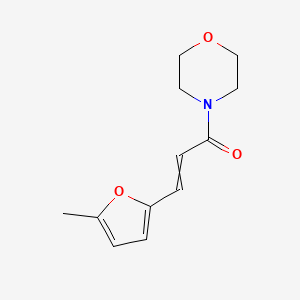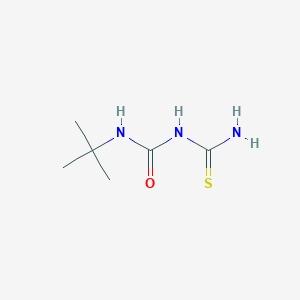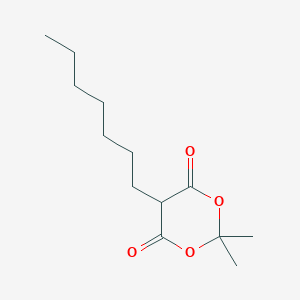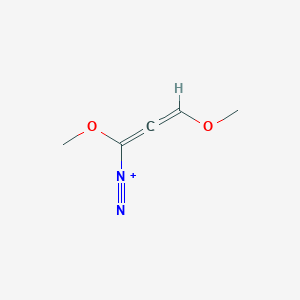![molecular formula C18H22O2 B14180856 2-{[1-(Methoxymethyl)cyclopentyl]methyl}naphthalen-1-ol CAS No. 922165-58-0](/img/structure/B14180856.png)
2-{[1-(Methoxymethyl)cyclopentyl]methyl}naphthalen-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[1-(Methoxymethyl)cyclopentyl]methyl}naphthalen-1-ol is an organic compound characterized by a naphthalene ring substituted with a cyclopentyl group that contains a methoxymethyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Methoxymethyl)cyclopentyl]methyl}naphthalen-1-ol typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boron reagent with a halogenated naphthalene derivative in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-{[1-(Methoxymethyl)cyclopentyl]methyl}naphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthaldehyde or naphthoquinone derivatives, while reduction can produce various alcohols or hydrocarbons.
科学的研究の応用
2-{[1-(Methoxymethyl)cyclopentyl]methyl}naphthalen-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-{[1-(Methoxymethyl)cyclopentyl]methyl}naphthalen-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to active sites on enzymes, altering their activity and affecting metabolic pathways. Additionally, its structural features allow it to interact with cell membranes and other biological macromolecules, influencing cellular processes.
類似化合物との比較
Similar Compounds
- 2-{[1-(Methoxymethyl)cyclopentyl]methyl}ethan-1-amine
- 2-{[1-(Methoxymethyl)cyclopentyl]acetonitrile
- 2-{[1-(Methoxymethyl)cyclopentyl]methylsulfanyl}pyrimidine
Uniqueness
2-{[1-(Methoxymethyl)cyclopentyl]methyl}naphthalen-1-ol is unique due to its naphthalene ring structure, which imparts specific chemical and physical properties. This distinguishes it from other similar compounds that may lack the aromatic ring or have different substituents, leading to variations in reactivity and applications.
特性
CAS番号 |
922165-58-0 |
|---|---|
分子式 |
C18H22O2 |
分子量 |
270.4 g/mol |
IUPAC名 |
2-[[1-(methoxymethyl)cyclopentyl]methyl]naphthalen-1-ol |
InChI |
InChI=1S/C18H22O2/c1-20-13-18(10-4-5-11-18)12-15-9-8-14-6-2-3-7-16(14)17(15)19/h2-3,6-9,19H,4-5,10-13H2,1H3 |
InChIキー |
ZBVKZBFTPVIJJI-UHFFFAOYSA-N |
正規SMILES |
COCC1(CCCC1)CC2=C(C3=CC=CC=C3C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Diethyl [2-(2-methoxyphenyl)-2-oxoethyl]phosphonate](/img/structure/B14180786.png)
![3-{[2-(Methylsulfanyl)ethyl]amino}-1-phenylbut-2-EN-1-one](/img/structure/B14180787.png)
![Benzamide, N-[(1S)-1-[[(4-chlorophenyl)seleno]methyl]-2-methylpropyl]-](/img/structure/B14180788.png)
![N-[4-(2-Chlorophenyl)piperidin-4-yl]acetamide](/img/structure/B14180806.png)
![1-(1,3-benzodioxol-5-yl)-2-[(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]ethanone](/img/structure/B14180809.png)


![N-(4'-Ethenyl[1,1'-biphenyl]-2-yl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14180822.png)
![1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-chloropropyl)piperazine](/img/structure/B14180830.png)
![N~1~,N~1~-Bis[4-(5-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14180843.png)

![Diphenyl[7-(triethoxysilyl)heptyl]phosphane](/img/structure/B14180849.png)

